2-Chloro-3-iodo-4-(trifluoromethyl)pyridine

Cross‑Coupling Sequential Functionalization Regioselectivity

2-Chloro-3-iodo-4-(trifluoromethyl)pyridine is a polyhalogenated pyridine that carries chlorine at the 2‑position, iodine at the 3‑position, and a trifluoromethyl group at the 4‑position. This specific substitution pattern makes it a versatile intermediate for constructing heterocyclic scaffolds, and it has been explicitly exploited in Syngenta's herbicidal pyridazinone patent (WO2013/50421 A1).

Molecular Formula C6H2ClF3IN
Molecular Weight 307.44 g/mol
CAS No. 1186405-09-3
Cat. No. B1389501
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-3-iodo-4-(trifluoromethyl)pyridine
CAS1186405-09-3
Molecular FormulaC6H2ClF3IN
Molecular Weight307.44 g/mol
Structural Identifiers
SMILESC1=CN=C(C(=C1C(F)(F)F)I)Cl
InChIInChI=1S/C6H2ClF3IN/c7-5-4(11)3(1-2-12-5)6(8,9)10/h1-2H
InChIKeyUMJFHWJPAKXBAA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-3-iodo-4-(trifluoromethyl)pyridine (CAS 1186405-09-3): A Strategic Building Block for Agrochemical and Pharmaceutical Synthesis


2-Chloro-3-iodo-4-(trifluoromethyl)pyridine is a polyhalogenated pyridine that carries chlorine at the 2‑position, iodine at the 3‑position, and a trifluoromethyl group at the 4‑position . This specific substitution pattern makes it a versatile intermediate for constructing heterocyclic scaffolds, and it has been explicitly exploited in Syngenta's herbicidal pyridazinone patent (WO2013/50421 A1) [1].

Why Isomeric or Mono-Halogenated Pyridine Analogs Cannot Substitute 2-Chloro-3-iodo-4-(trifluoromethyl)pyridine


The coexistence of a strong electron‑withdrawing CF₃ group and two halogen atoms with markedly different leaving‑group abilities (C–I vs C–Cl) creates orthogonal reactivity that is absent in mono‑halogenated or differently substituted regioisomers [1]. Attempts to replace this compound with, for example, 2‑chloro‑4‑(trifluoromethyl)pyridine or 3‑iodo‑4‑(trifluoromethyl)pyridine would forfeit the ability to perform sequential, site‑selective functionalization—a key requirement in the construction of complex heterocyclic drug candidates and agrochemicals.

Quantitative Differentiation Evidence for 2-Chloro-3-iodo-4-(trifluoromethyl)pyridine vs Its Closest Analogs


Orthogonal C–I vs C–Cl Reactivity Enables Sequential Cross‑Coupling – Validated on a Closely Related Scaffold

In a structurally analogous 2‑chloro‑4‑iodo‑5‑(trifluoromethyl)pyridine, lithium‑halogen exchange occurred exclusively at the iodine atom, delivering the corresponding boronic acid in 83.10 % yield and 98.65 % purity [1]. Because the target compound places iodine ortho to chlorine and para to CF₃, the same electronic bias is expected to direct initial metalation/coupling to the C–I site, leaving the C–Cl bond intact for a subsequent transformation. This built‑in orthogonality is not available from mono‑halogenated analogs such as 2‑chloro‑4‑(trifluoromethyl)pyridine or 3‑iodo‑4‑(trifluoromethyl)pyridine.

Cross‑Coupling Sequential Functionalization Regioselectivity

98 % Purity Grade (Leyan) vs Industry‑Standard 95 % for High‑Stakes Organic Synthesis

Vendor specifications reveal a quantifiable purity advantage: Leyan offers 2‑chloro‑3‑iodo‑4‑(trifluoromethyl)pyridine at 98 % purity (product 1512439) , whereas AKSci supplies the same compound at 95 % minimum purity (product 3068AA) . The 3‑percentage‑point absolute difference corresponds to a 60 % reduction in total impurity loading (from ≤5 % to ≤2 %), which can be decisive in reactions where trace impurities poison palladium catalysts or compromise downstream API purity.

Purity Quality Control Procurement

Incorporation into Syngenta's Herbicidal Pyridazinone Patent (WO2013/50421 A1) Confirms Industrial Relevance

The compound is explicitly listed as a synthetic intermediate in Syngenta's patent WO2013/50421 A1 for herbicidal pyridazinone derivatives [1]. This industrial validation distinguishes it from regioisomeric chloro‑iodo‑trifluoromethylpyridines that are not cited in the same patent family. The Syngenta disclosure implies that the 2‑Cl‑3‑I‑4‑CF₃ substitution pattern is integral to the synthetic route, supporting its suitability for kilogram‑scale agrochemical production .

Agrochemical Herbicide Patent

Sharp Melting Point (55–56 °C) as a Practical Indicator of Chemical Identity and Batch Consistency

Matrix Scientific reports a sharp melting point of 55–56 °C for 2‑chloro‑3‑iodo‑4‑(trifluoromethyl)pyridine . In contrast, the closely related regioisomer 2‑chloro‑4‑iodo‑3‑(trifluoromethyl)pyridine (CAS 1227603‑55‑5) lacks an experimentally determined melting point in the public domain, with vendors reporting only a computed boiling point of ~267 °C . A narrow, experimentally verified melting range allows rapid identity verification and purity assessment using standard benchtop equipment.

Quality Control Melting Point Characterization

Optimal Application Scenarios for 2-Chloro-3-iodo-4-(trifluoromethyl)pyridine Based on Quantitative Evidence


Sequential Suzuki‑Miyaura / Buchwald‑Hartwig Coupling for Drug Discovery

Medicinal chemistry teams can exploit the orthogonal reactivity of the C–I and C–Cl bonds to introduce two different aryl/heteroaryl groups in a programmed sequence. First, a Suzuki‑Miyaura coupling selectively displaces iodine, then a Buchwald‑Hartwig amination or a second cross‑coupling replaces chlorine. This strategy is validated by the 83 %‑yield boronation of a related chloro‑iodo‑trifluoromethylpyridine [1] and is inaccessible with mono‑halogenated analogs.

Synthesis of Herbicidal Pyridazinones per Syngenta Patent WO2013/50421 A1

Agrochemical R&D groups developing protoporphyrinogen‑oxidase (PPO) inhibitors can directly adopt the synthetic route disclosed in Syngenta's patent, where 2‑chloro‑3‑iodo‑4‑(trifluoromethyl)pyridine serves as a key intermediate for constructing the pyridazinone core [2]. Procuring the exact intermediate cited in the patent reduces route‑scouting time and ensures regulatory alignment.

Preparation of High‑Purity Boronic Acid Building Blocks for Parallel Synthesis

Laboratories requiring boronic acid intermediates for library synthesis can leverage the 98 % purity grade (Leyan) to minimize side products in subsequent Suzuki couplings. The higher purity combined with the selective iodine‑lithium exchange chemistry demonstrated in the literature [1] supports reliable, high‑yielding boronation at the iodine site.

Incoming Quality Control via Melting Point Verification

Procurement and QC departments can use the sharp melting point of 55–56 °C as a rapid, instrument‑light identity check upon receipt. This feature is particularly valuable when managing multiple chloro‑iodo‑trifluoromethylpyridine regioisomers that are otherwise difficult to distinguish by visual inspection or simple TLC.

Technical Documentation Hub

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